2-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
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Overview
Description
2-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound with the molecular formula C16H15NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group attached to an aniline moiety, which is further connected to a phenylacetic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves the following steps:
Formation of 4-Methoxyaniline: This can be achieved through the reduction of 4-nitroanisole using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The 4-methoxyaniline is then coupled with 4-nitrophenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
Reduction: The nitro group in the intermediate compound is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Acylation: The final step involves the acylation of the amino group with 4-methoxybenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Oxidation: Formation of 2-(4-{[(4-HYDROXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID.
Reduction: Formation of 2-(4-{[(4-METHOXYANILINO)HYDROXY]AMINO}PHENYL)ACETIC ACID.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(4-HYDROXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-{[(4-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(4-{[(4-METHOXYANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)carbamoylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-14-8-6-13(7-9-14)18-16(21)17-12-4-2-11(3-5-12)10-15(19)20/h2-9H,10H2,1H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOGWMGLHTNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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